Chlorhydrate de 6,8-dichloro-1-méthyl-1,2,3,4-tétrahydroisoquinoléine

Vue d'ensemble

Description

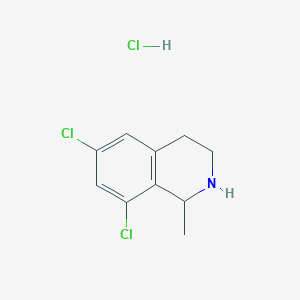

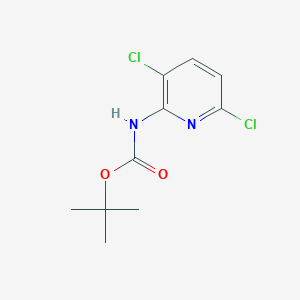

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1376328-52-7 . It has a molecular weight of 252.57 . This compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is the core structure of the compound , has been discussed in various studies . One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, or ZnCl2 . The resulting dihydro isoquinoline is then reduced to THIQs using reducing agents like sodium borohydride, sodium cyanoborohydride, or a catalytic hydrogenation process .Molecular Structure Analysis

The InChI code for 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 252.57 .Applications De Recherche Scientifique

Pharmacologie : Agent thérapeutique potentiel

Ce composé a été étudié pour son potentiel pharmacologique en raison de sa similitude structurale avec d'autres analogues de la tétrahydroisoquinoléine (THIQ). Les dérivés de la THIQ sont connus pour une large gamme d'activités, notamment les propriétés anti-inflammatoires, antibactériennes, antivirales et anticancéreuses . En tant que tel, le chlorhydrate de 6,8-dichloro-1-méthyl-1,2,3,4-tétrahydroisoquinoléine pourrait être un composé de tête précieux dans le développement de nouveaux agents thérapeutiques.

Chimie médicinale : Conception et synthèse de médicaments

En chimie médicinale, ce composé peut servir d'intermédiaire clé dans la synthèse de molécules plus complexes. Sa structure centrale est un échafaudage polyvalent qui peut être modifié pour créer de nouveaux composés avec des propriétés médicinales potentielles .

Développement de médicaments : Criblage des inhibiteurs

Il a été identifié comme un inhibiteur réversible puissant de la phényléthanolamine N-méthyltransférase, une enzyme impliquée dans la biosynthèse des catécholamines . Cela en fait un candidat pour les programmes de développement de médicaments ciblant cette enzyme.

Biochimie : Études d'interaction enzymatique

Les propriétés inhibitrices du composé le rendent utile dans les études biochimiques pour comprendre les interactions enzymatiques et les mécanismes. Il peut aider à élucider le rôle d'enzymes spécifiques dans divers processus biologiques .

Synthèse chimique : Étalon de référence

En synthèse chimique, ce composé est utilisé comme étalon de référence en raison de sa structure et de ses propriétés bien définies. Il aide à l'étalonnage des instruments analytiques et garantit l'exactitude des résultats expérimentaux .

Chimie analytique : Chromatographie et spectroscopie

Les chimistes analytiques utilisent ce composé en chromatographie et en spectroscopie comme étalon pour identifier et quantifier des composés similaires. Sa signature chimique distincte aide à l'analyse de mélanges complexes .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mécanisme D'action

Target of Action

The primary target of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the enzyme phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitter norepinephrine from dopamine.

Mode of Action

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can modulate the levels of norepinephrine in the body.

Biochemical Pathways

The compound affects the biochemical pathway of norepinephrine synthesis. By inhibiting phenylethanolamine N-methyltransferase, it reduces the conversion of dopamine to norepinephrine . This can have downstream effects on various physiological processes regulated by these neurotransmitters.

Result of Action

The molecular and cellular effects of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride’s action would be primarily related to its impact on norepinephrine levels. By inhibiting the synthesis of norepinephrine, it could potentially affect various physiological processes regulated by this neurotransmitter .

Analyse Biochimique

Biochemical Properties

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. By inhibiting this enzyme, 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can modulate neurotransmitter levels and influence neuronal signaling pathways . Additionally, it interacts with proteins involved in cell signaling and metabolic pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in cellular responses . Furthermore, 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes.

Molecular Mechanism

At the molecular level, 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly monoamine oxidase, which leads to increased levels of neurotransmitters such as dopamine and serotonin . This compound also binds to specific receptors and proteins, altering their conformation and activity. These binding interactions can result in the activation or inhibition of downstream signaling pathways, ultimately affecting cellular function and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term studies have shown that prolonged exposure to 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages. Low doses of this compound have been shown to modulate neurotransmitter levels and improve cognitive function in certain animal models . Higher doses can lead to toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The metabolic flux and levels of metabolites can be influenced by the presence of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in certain tissues, such as the brain, where it exerts its biochemical effects . The localization and accumulation of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are influenced by its interactions with transport proteins and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, where it interacts with key biomolecules . Post-translational modifications and targeting signals play a role in directing 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride to these compartments, influencing its biochemical effects and overall cellular function.

Propriétés

IUPAC Name |

6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZPAJJPBMCIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1376328-52-7 | |

| Record name | 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B1445632.png)

![6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1445640.png)

![7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1445641.png)

![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)